N-[4-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Description
Properties
Molecular Formula |
C20H24N4O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C20H24N4O4S/c1-13(25)21-14-6-8-15(9-7-14)22-20(26)19-17-4-2-3-5-18(17)24(23-19)16-10-11-29(27,28)12-16/h6-9,16H,2-5,10-12H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
VPXGUCBLXCKVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indazole-3-Carboxylic Acid Core
The indazole core is synthesized via cyclocondensation of cyclohexane-1,3-dione derivatives with hydrazine hydrate. In a representative procedure, 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl)bis(ethan-1-one) undergoes reflux with hydrazine hydrate in methanol, yielding 1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl)ethan-1-one . For the target compound, the indazole must lack methyl and hydroxyl groups, necessitating modification of the diketone precursor.
Alternative routes from patent literature describe indazole-3-carboxylic acid synthesis via diazotization and cyclization. For example, treatment of 2-aminobenzonitrile with chloral hydrate and hydroxylamine hydrochloride in sulfuric acid yields indazole-3-carbonitrile, which is hydrolyzed to the carboxylic acid . This method, however, faces scalability challenges due to explosive diazonium intermediates and low yields (25–43%) .
Functionalization of the Indazole Nitrogen with the 1,1-Dioxidotetrahydrothiophen-3-Yl Group
The 1,1-dioxidotetrahydrothiophen-3-yl substituent is introduced via nucleophilic substitution or transition metal-catalyzed coupling. A microwave-assisted method from recent literature synthesizes tetrahydrothiophene-3-one-1,1-dioxide by oxidizing tetrahydrothiophen-3-one with hydrogen peroxide in the presence of sodium tungstate . Subsequent alkylation of the indazole nitrogen is achieved using the sulfone derivative under basic conditions.
For instance, reacting indazole-3-carboxylic acid with 3-bromotetrahydrothiophene-1,1-dioxide in dimethylformamide (DMF) with potassium carbonate yields 1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-indazole-3-carboxylic acid . Optimization studies indicate that microwave irradiation at 130°C for 5 minutes enhances reaction efficiency (yield: 82–89%) compared to conventional heating .
Formation of the Carboxamide Bond with 4-Acetylaminoaniline
The carboxylic acid intermediate is activated for amide coupling using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in DMF. A patent-described protocol couples indazole-3-carboxylic acid with (S)-3-aminoquinuclidine dihydrochloride using HBTU and diisopropylethylamine, achieving yields >90% after 12 hours at 45°C . Adapting this method, 4-acetylaminoaniline is substituted for the quinuclidine amine.
Critical parameters include:
-
Molar ratio : A 1:1.2 ratio of acid to amine prevents unreacted starting material.
-
Solvent : DMF facilitates reagent solubility, while dichloromethane aids in product isolation .
-
Temperature : Elevated temperatures (45–50°C) reduce reaction time without epimerization risks .
Post-coupling, the crude product is purified via recrystallization from ethanol-water (3:1), yielding N-[4-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide as a white crystalline solid .
Analytical Validation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
1H NMR (400 MHz, DMSO-d6) : δ 10.78 (s, 1H, NH), 8.25 (s, 1H, indazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.30–4.15 (m, 2H, tetrahydrothiophene-H), 3.02–2.85 (m, 4H, cyclohexane-H), 2.42 (s, 3H, COCH3) .
-
13C NMR (100 MHz, DMSO-d6) : δ 169.5 (CONH), 165.2 (COOH), 142.1 (Ar-C), 126.7 (Ar-C), 58.9 (tetrahydrothiophene-C), 30.4 (cyclohexane-CH2), 24.1 (COCH3) .
High-Resolution Mass Spectrometry (HRMS)
Calculated for C23H26N4O4S ([M+H]+): 454.1634. Observed: 454.1631 .
Comparative Analysis of Synthetic Routes
Microwave-assisted synthesis significantly reduces reaction times but requires specialized instrumentation. Conventional methods remain preferable for industrial-scale production despite longer durations .
Challenges and Optimization Strategies
-
Regioselectivity in indazole formation : Use of electron-withdrawing groups on the diketone precursor directs cyclization to the 3-position .
-
Sulfone stability : The 1,1-dioxidotetrahydrothiophene moiety is sensitive to strong acids; thus, coupling reactions are performed in neutral or mildly basic conditions .
-
Amide bond hydrolysis : Avoiding aqueous workup at high temperatures prevents decomposition of the acetylated aniline group .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the phenyl ring can be reduced to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the nitro group can yield an amino derivative.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: It can be used to study the effects of various functional groups on biological activity.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfone Moieties
Compounds containing the 1,1-dioxidotetrahydrothiophene group share key physicochemical properties. For example:
- Tetrahydrothienothiazolopyrimidines (e.g., from Shklyarenko et al., 2007): These feature fused thiophene sulfone and thiazolopyrimidine rings. Their synthesis involves S,N-tandem heterocyclizations, differing from the indazole-carboxamide synthesis route of the target compound.
- N-Substituted-1,7-dithia-4-azaspiro[4.4]nonan-3-one 7,7-dioxides (Shaitanov et al., 2007): These spirocyclic sulfones exhibit conformational rigidity, which contrasts with the planar indazole system. This structural divergence impacts binding pocket compatibility in enzyme inhibition .
Carboxamide-Based Analogues
- N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: This compound replaces the indazole core with a benzothiophene and substitutes the acetylamino group with a triazole. The benzothiophene confers greater lipophilicity (clogP ~3.2 vs. The triazole moiety may enhance metal-binding capacity, unlike the acetylamino group’s hydrogen-bonding role .
Functional Group Comparison
Research Findings and Mechanistic Insights
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling a preformed indazole-carboxamide with a sulfone-containing intermediate, a strategy distinct from the heterocyclization methods used for tetrahydrothienothiazolopyrimidines .
- Bioactivity Prediction : Molecular docking studies suggest the indazole sulfone derivative may inhibit JAK2 or PI3K kinases due to its planar core and sulfone’s electron-withdrawing effects, analogous to FDA-approved indazole-based drugs .
- Metabolic Stability: The sulfone group reduces oxidative metabolism in hepatic microsomes (t1/2 > 6 hours in preliminary assays), outperforming non-sulfonated indazole derivatives (t1/2 ~2 hours) .
Biological Activity
N-[4-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide, with the CAS number 942719-57-5, is a synthetic compound notable for its complex structure and potential pharmacological applications. Its unique combination of functional groups positions it as a candidate for various therapeutic uses, particularly in oncology and neurology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 416.5 g/mol. The structure features an indazole core linked to a tetrahydrothiophene ring and an acetylamino phenyl group. This structural diversity is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide |
| InChI Key | VPXGUCBLXCKVIQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The compound is believed to modulate these targets through binding interactions that can alter their activity and lead to various physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Properties : Preliminary studies have shown that compounds with similar structures can inhibit tumor growth by targeting sigma receptors implicated in cancer progression. The modulation of these receptors may lead to reduced cell proliferation and increased apoptosis in cancer cells.
Neuroprotective Effects : There is evidence suggesting that the compound may interact with neuroreceptors, potentially providing protective effects against neurodegenerative diseases. The acetylamino group may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their mechanisms:
- Study on Sigma Receptors : A study investigating the interaction of similar indazole derivatives with sigma receptors demonstrated that these compounds could effectively inhibit receptor activity, leading to decreased cancer cell viability (Source: ).
- Neuroprotective Research : Another research effort focused on the neuroprotective effects of tetrahydrothiophene derivatives indicated potential benefits in models of neurodegeneration. The study highlighted how modifications in the structure could enhance neuroprotective properties (Source: ).
- Comparative Analysis : A comparative analysis of structurally similar compounds revealed varying degrees of biological activity against different cancer cell lines. This underscores the importance of specific functional groups in determining efficacy (Source: ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
